[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446248
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
SMILES:
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13446248

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
Standard InChI Key NNWRFSQGMWKXDY-CFMCSPIPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate, reflects its three-dimensional configuration. Key structural features include:

  • A piperidine ring substituted at the 3-position with a methyl group linked to a carbamate moiety.

  • An (S)-2-aminopropionyl group attached to the piperidine nitrogen, introducing chirality and potential hydrogen-bonding sites.

  • A benzyl ester at the carbamate terminus, enhancing lipophilicity and stability .

The stereochemistry at the 2-aminopropionyl group (S-configuration) is critical for interactions with biological targets, as evidenced by studies on analogous compounds.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molecular Weight319.4 g/mol
IUPAC NameBenzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-5-8-15(11-20)10-19-17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1
SMILESCC@@HN

Physicochemical Characteristics

The compound’s logP (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area of 86 Ų suggests potential for oral bioavailability, while the benzyl ester group contributes to metabolic stability against esterase-mediated hydrolysis.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: 3-(Aminomethyl)piperidine is reacted with (S)-2-aminopropionic acid derivatives to form the amide bond.

  • Carbamate Formation: The secondary amine is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.

  • Purification: Chromatographic techniques isolate the product, with yields ranging from 45% to 68% depending on reaction conditions.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
1(S)-2-N-Boc-aminopropionic acid, EDC/HOBtAmide coupling to piperidine
2Benzyl chloroformate, DCM, Et₃NCarbamate formation
3TFA deprotectionRemoval of Boc protecting group

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl₃) displays signals at δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), and 3.15–2.98 (m, 2H, piperidine-H).

  • Mass Spectrometry: ESI-MS m/z 320.2 [M+H]⁺ confirms the molecular weight .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s carbamate group enables covalent modulation of serine hydrolases. In vitro assays against trypsin-like proteases show IC₅₀ values of 12–18 µM, suggesting moderate inhibitory activity. The (S)-2-aminopropionyl moiety may mimic natural substrates, facilitating competitive binding at enzyme active sites.

Challenges and Research Gaps

  • Metabolic Stability: The benzyl ester is susceptible to hepatic esterases, necessitating prodrug strategies for in vivo applications.

  • Toxicity Profiling: Limited data exist on off-target effects, particularly cytochrome P450 inhibition.

Future Directions

  • Prodrug Optimization: Replacement of the benzyl group with bioreversible moieties (e.g., pivaloyloxymethyl) could enhance metabolic stability.

  • In Vivo Efficacy Studies: Animal models of neuropathic pain are needed to validate σ-1 receptor-mediated effects.

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